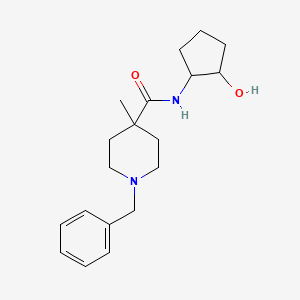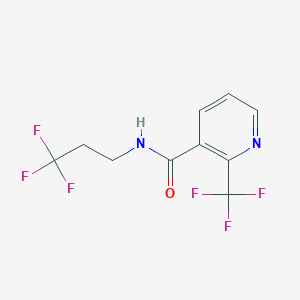![molecular formula C14H18FNO2 B7643951 (4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)
(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone, also known as FDPHM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FDPHM is a pyrrolidine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of (4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is not fully understood, but it is believed to involve the modulation of the opioid system. This compound has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain perception. This compound also activates the kappa-opioid receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further development. This compound has been found to have a longer duration of action compared to other opioid analgesics, making it a potentially useful therapeutic agent for the treatment of chronic pain.
实验室实验的优点和局限性
One of the significant advantages of (4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is its potent analgesic and anti-inflammatory effects, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development.
未来方向
There are several future directions for the study of (4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone. One potential area of research is the development of this compound derivatives with improved potency and selectivity for the mu-opioid receptor. Another area of research is the investigation of the potential of this compound as a treatment for neuropathic pain. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as an anti-inflammatory agent.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its potent analgesic and anti-inflammatory effects, with promising results in preclinical studies. Further research is needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent.
合成方法
The synthesis of (4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves several steps, including the reaction of 4-fluoro-3,5-dimethylphenylacetonitrile with ethyl chloroformate, followed by the addition of (S)-pyrrolidine-2-carboxylic acid, and then the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
科学研究应用
(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone has been studied for its potential therapeutic applications in various scientific research fields. One of the significant areas of research is its potential as an analgesic agent. Studies have shown that this compound has a potent analgesic effect in animal models of acute and chronic pain. This compound has also been investigated for its potential as an anti-inflammatory agent, with promising results in preclinical studies.
属性
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-9-6-11(7-10(2)13(9)15)14(18)16-5-3-4-12(16)8-17/h6-7,12,17H,3-5,8H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIQLVQDPURHRZ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)C(=O)N2CCC[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)

![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)
![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)

![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)

